molecular formula C9H11ClFNS B1473376 3-[(4-Fluorophenyl)sulfanyl]azetidine hydrochloride CAS No. 1462379-55-0

3-[(4-Fluorophenyl)sulfanyl]azetidine hydrochloride

Cat. No. B1473376
M. Wt: 219.71 g/mol
InChI Key: UHWPRPNKGPHVMI-UHFFFAOYSA-N
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Patent
US09403798B2

Procedure details

To tert-butyl 3-[(4-fluorophenyl)thio]azetidine-1-carboxylate (139 mg, 0.49 mmol) synthesized in Reference Synthesis Example 64, 4 M hydrogen chloride/1,4-dioxane solution (1.0 mL) was added and the resultant solution was stirred at 0° C. for 30 minutes and at room temperature for 2 hours. After completion of the reaction, the reaction solution was concentrated under reduced pressure to obtain a crude product (119 mg) of the title compound.
Name
tert-butyl 3-[(4-fluorophenyl)thio]azetidine-1-carboxylate
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH:9]2[CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10]2)=[CH:4][CH:3]=1.[ClH:20].O1CCOCC1>>[ClH:20].[F:1][C:2]1[CH:3]=[CH:4][C:5]([S:8][CH:9]2[CH2:12][NH:11][CH2:10]2)=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
tert-butyl 3-[(4-fluorophenyl)thio]azetidine-1-carboxylate
Quantity
139 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)SC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
1 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.FC1=CC=C(C=C1)SC1CNC1
Measurements
Type Value Analysis
AMOUNT: MASS 119 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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